2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-3-ylmethyl)acetamide
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Overview
Description
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or diester.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Quinoline Moiety: The quinoline moiety is synthesized separately through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of Pyridazine and Quinoline: The final step involves coupling the pyridazine and quinoline moieties through an acetamide linkage, typically using acetic anhydride or acetyl chloride as the coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Pharmacology: Research focuses on its potential therapeutic effects and pharmacokinetics.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-3-ylmethyl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It can also interact with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-3-ylmethyl)acetamide
- **2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-2-ylmethyl)acetamide
- **2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-4-ylmethyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(quinolin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-22(2)15-8-18(25)23(21-11-15)12-17(24)20-10-13-7-14-5-3-4-6-16(14)19-9-13/h3-9,11H,10,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCSBGFSHHZFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC(=O)NCC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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